Superior HLA-A*03 Binding Affinity of the Mutant (KINKNPKYK) vs. Wild-Type (EINKNPKYK) Peptide
The immunogenicity of the Unconventional myosin-Ib (911-919) peptide is driven by a single amino acid substitution at position 1 (E911K). This mutation increases the peptide's binding affinity for the HLA-A*03 allele by nearly two orders of magnitude compared to the wild-type sequence. The mutant peptide (KINKNPKYK) acts as a strong binder, while the wild-type peptide (EINKNPKYK) is essentially a non-binder .
| Evidence Dimension | Binding affinity to HLA-A*03 |
|---|---|
| Target Compound Data | ~63 nM (IC50) |
| Comparator Or Baseline | >5000 nM (IC50) |
| Quantified Difference | ~79-fold lower IC50 (higher affinity) for the mutant peptide |
| Conditions | In silico prediction model for peptide-MHC binding affinity. |
Why This Matters
This quantitative difference in binding affinity directly translates to stable MHC presentation on the cell surface, which is an absolute prerequisite for CD8+ T-cell recognition and subsequent tumor cell killing.
